molecular formula C6H11NO4 B1591887 2-Acetamido-3-methoxypropanoic acid CAS No. 98632-99-6

2-Acetamido-3-methoxypropanoic acid

Cat. No. B1591887
CAS RN: 98632-99-6
M. Wt: 161.16 g/mol
InChI Key: SDNGNSKFWTZCJG-UHFFFAOYSA-N
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Description

“2-Acetamido-3-methoxypropanoic acid” is a chemical compound . It is also known as “N-Acetyl-O-methylserine” and "Alanine, N-acetyl-3-methoxy-" .


Synthesis Analysis

The synthesis of “2-Acetamido-3-methoxypropanoic acid” involves several stages . In one method, the compound “®-2-N-acetamido-3-methoxypropionic acid” is reacted with “1-hydroxy-pyrrolidine-2,5-dione” and “1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride” in chloroform . In another method, “®-2-N-acetamido-3-methoxypropionic acid” is reacted with “4-methyl-morpholine” and “isobutyl chloroformate” in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of “2-Acetamido-3-methoxypropanoic acid” is represented by the formula C6H11NO4 . The InChI code for this compound is 1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) .


Chemical Reactions Analysis

The chemical reactions involving “2-Acetamido-3-methoxypropanoic acid” are complex and involve multiple stages . For instance, in one reaction, “®-2-N-acetamido-3-methoxypropionic acid” is reacted with “benzylamine” in tetrahydrofuran .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Acetamido-3-methoxypropanoic acid” include a molecular weight of 161.16 , a melting point of 108-110 . The compound is a powder at room temperature .

Scientific Research Applications

Structural Analysis and Anticonvulsant Activity

Enzymatic Kinetic Resolution

  • Enzymatic Kinetic Resolution : Olah et al. (2018) explored the use of 2-alkoxyacetates as acylating agents in the kinetic resolution of racemic amines. This research demonstrated the high efficiency of isopropyl 2-propoxyacetate in continuous-flow kinetic resolutions, offering valuable methodology for producing enantiomerically pure compounds Olah, M., Kovacs, D. L., Katona, G., Hornyánszky, G., & Poppe, L. (2018). Tetrahedron.

Neuroprotective Properties

  • Neuroprotective Effects : Kim and Kim (2000) identified phenylpropanoid esters of rhamnose, isolated from Scrophularia buergeriana, showing significant protective effects against glutamate-induced neurotoxicity. These findings suggest potential applications of related compounds in preventing neurodegeneration Kim, S., & Kim, Y. (2000). Phytochemistry.

Synthetic Applications

Antibacterial Activity

Safety And Hazards

The safety information for “2-Acetamido-3-methoxypropanoic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-acetamido-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGNSKFWTZCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596465
Record name N-Acetyl-O-methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-3-methoxypropanoic acid

CAS RN

98632-99-6
Record name N-Acetyl-O-methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a vessel, equipped with a mechanical stirrer, add at 20° C., 1.0 eq. of O-methyl-D,L-serine. Add 6 volumes of tetrahydrofuran and 0.65 volume of water. Add dropwise in 5 minutes 1.2 eq. of acetic anhydride. Stir mechanically the white suspension until complete conversion (HPLC monitoring, typical reaction time: 16 hours). At the end of the reaction the mixture becomes homogenous. Remove tetrahydrofuran as well as water azeotropically. Add toluene in order to remove completely water and acetic acid (KF and GC control). Crystallize the obtained crude solid in 6 volumes of acetone. Dry the wet solid at 40° C. under vacuum overnight. N-acetyl-O-methyl-D,L-serine (IX) is obtained as a white solid in 80% yield with a chemical purity of greater than 99% measured by HPLC.
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Synthesis routes and methods II

Procedure details

Into a vessel, equipped with a mechanical stirrer, was added O-methyl-D,L-serine (1.0 eq.) at 20° C. Tetrahydrofuran (6 volumes) and water (0.65 volume) were added. Acetic anhydride (1.2 eq.) was added dropwise over 5 minutes. The white suspension was stirred mechanically until complete conversion was observed by HPLC monitoring (approximately 16 h), by which time the reaction mixture had become homogeneous. The tetrahydrofuran and water were removed azeotropically. Toluene was added in order to effect complete removal of water and acetic acid (KF and GC control). The wet solid was dried at 40° C. under vacuum overnight. The title compound (90% yield) was obtained as a white solid with a chemical purity of >98% as measured by HPLC.
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Synthesis routes and methods III

Procedure details

In a vessel, equipped with a magnetic stirrer and pH controller, N-acetyl-O-methyl-D,L-serine (3 g) was dissolved in demineralized water (30 mL) and the pH was adjusted to 7.5-8.0 with 5N sodium hydroxide solution. Acylase I from Porcine Kidney (EC: 3.5.1.14) (50 mg) was added and the solution maintained at 25° C. under mild agitation overnight. The pH was adjusted to 2.7 with concentrated HCl and the aqueous solution injected onto Dowex™ 50WX4-50 ion exchange resin (50 mL) conditioned at pH 3.8. The resulting material was eluted with water at pH 2.4. The aqueous solution thereby obtained was then evaporated to dryness under vacuum to afford the title compound (1.5 g, 50%) as an off-white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Salomé, E Salomé-Grosjean… - Journal of medicinal …, 2010 - ACS Publications
… For (R)-17 synthesis, we coupled amine 67 with (R)-2-acetamido-3-methoxypropanoic acid (17) ((R)-68) using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methoxymorpholinium chloride (…
Number of citations: 30 pubs.acs.org
M Bucciarelli, A Forni, I Moretti, F Prati, G Torre - Tetrahedron: Asymmetry, 1995 - Elsevier
… The residue was purified by column chromatography (methylene chloride-diethyl ether 80:20) affording pure (+)-2-acetamido-3-methoxypropanoic acid methyl ester 2c (92 mg, 70%) …
Number of citations: 34 www.sciencedirect.com

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